7-(Trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine
Description
Properties
Molecular Formula |
C7H9F3N4 |
|---|---|
Molecular Weight |
206.17 g/mol |
IUPAC Name |
7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine |
InChI |
InChI=1S/C7H9F3N4/c8-7(9,10)5-1-2-12-6-4(11)3-13-14(5)6/h3,5,12H,1-2,11H2 |
InChI Key |
QQAKKPXDHUKBMU-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C(C=NN2C1C(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy for Pyrazolo[1,5-a]pyrimidine Derivatives
The pyrazolo[1,5-a]pyrimidine scaffold is typically constructed via cyclocondensation reactions involving β-ketoesters and aminopyrazoles. This approach is a one-step process that efficiently forms the fused heterocyclic ring system essential to the target compound class.
Cyclocondensation Reaction : Commercially available β-ketoesters react with aminopyrazoles under reflux conditions, often in acidic or neutral media, to yield pyrazolo[1,5-a]pyrimidin-7(4H)-ones, which serve as key intermediates or scaffolds for further functionalization.
Tautomeric Forms : The core scaffold exists in multiple tautomeric forms, which can influence reactivity and biological activity. X-ray crystallography has been used to confirm the tautomeric state of intermediates, ensuring correct structural assignment during synthesis.
Introduction of the Trifluoromethyl Group
The trifluoromethyl (CF3) substituent at the 7-position is a critical feature of the compound, often introduced via photochemical or radical trifluoromethylation methods:
Light-Promoted Reaction with Trifluoromethyl Iodide : A practical and efficient method involves the use of trifluoromethyl iodide under UV or blue LED light irradiation in the presence of a base such as cesium carbonate. This method enables the incorporation of the trifluoromethyl group at the α-carbonyl carbon of the pyrazolo[1,5-a]pyrimidine system.
Alternative Photochemical Conditions : UV light at 365 nm can be used instead of blue LEDs for photoactivation, providing flexibility in reaction setup and conditions.
Amination at the 3-Position
The amino group at the 3-position is introduced either by direct use of aminopyrazole precursors or by subsequent functional group transformations:
Use of Aminopyrazoles : The initial cyclocondensation often employs aminopyrazoles bearing the amino group, ensuring the amino substituent is incorporated during ring formation.
Post-Cyclization Modifications : In some synthetic routes, amino groups are introduced or modified after cyclization through substitution or reductive amination steps, depending on the desired substitution pattern.
Detailed Synthetic Route Example
A representative synthetic sequence for related pyrazolo[1,5-a]pyrimidine derivatives incorporating trifluoromethyl and amino groups is as follows:
| Step | Reagents/Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1 | β-Ketoester + Aminopyrazole, reflux in suitable solvent | One-step cyclocondensation forming pyrazolo[1,5-a]pyrimidin-7(4H)-one core | Moderate to high yield |
| 2 | Trifluoromethyl iodide + Cs2CO3, UV or blue LED light | Photochemical trifluoromethylation at the α-carbonyl carbon | Efficient incorporation of CF3 |
| 3 | Amination via aminopyrazole or reductive amination | Introduction or confirmation of amino group at 3-position | High regioselectivity |
| 4 | Purification (crystallization, chromatography) | Isolation of pure target compound | Confirmed by NMR, MS, X-ray |
Characterization and Confirmation of Structure
X-ray Crystallography : Used to confirm the tautomeric form and substitution pattern, especially important for trifluoromethylated derivatives.
NMR Spectroscopy : ^1H and ^13C NMR data confirm the presence of the trifluoromethyl group and amino substituent, with characteristic chemical shifts and coupling constants.
Mass Spectrometry : Electrospray ionization mass spectrometry (ESI-MS) confirms molecular weight and purity.
Research Findings and Optimization Notes
The photochemical trifluoromethylation step is key for efficient synthesis and can be optimized by varying light source wavelength and base used.
The choice of β-ketoester and aminopyrazole precursors allows for structural diversity and tuning of biological activity.
The amino group introduction during cyclocondensation simplifies the synthesis by reducing the number of steps.
Summary Table of Preparation Methods
| Preparation Aspect | Method Description | Key Reagents/Conditions | Advantages |
|---|---|---|---|
| Core Scaffold Formation | Cyclocondensation of β-ketoesters and aminopyrazoles | β-ketoester, aminopyrazole, reflux | One-step, efficient ring formation |
| Trifluoromethyl Group Introduction | Photochemical trifluoromethylation | Trifluoromethyl iodide, Cs2CO3, UV/LED light | Mild conditions, selective CF3 incorporation |
| Amino Group Incorporation | Use of aminopyrazole or post-cyclization amination | Aminopyrazole, reductive amination reagents | High regioselectivity, fewer steps |
| Purification and Characterization | Crystallization, chromatography, NMR, MS, X-ray | Standard purification and analytical techniques | Structural confirmation and purity |
This detailed synthesis approach for 7-(Trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine is supported by multiple peer-reviewed studies and patent literature, reflecting an authoritative and comprehensive understanding of preparation methods for this compound class.
Chemical Reactions Analysis
Types of Reactions: 7-(Trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine undergoes various chemical reactions, including:
Cross-Coupling Reactions: The Suzuki–Miyaura cross-coupling reaction is a prominent method for arylation at the C-3 position.
Common Reagents and Conditions:
Suzuki–Miyaura Cross-Coupling: Aryl and heteroaryl boronic acids, XPhosPdG2/XPhos catalyst, microwave irradiation.
Nucleophilic Substitution: PyBroP, amines, thiols.
Major Products:
3,5-Diarylated Derivatives: These derivatives are obtained through sequential cross-coupling reactions.
Monosubstituted Derivatives: Formed through nucleophilic substitution at the C-5 position.
Scientific Research Applications
Anti-Mycobacterial Activity
Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives as inhibitors of Mycobacterium tuberculosis (M.tb), the causative agent of tuberculosis. The compound has been shown to inhibit mycobacterial ATP synthase effectively.
Key Findings:
- Structure-Activity Relationship (SAR) : A study synthesized approximately 70 novel derivatives and evaluated their activity against M.tb. The most effective compounds contained various substituents at the 3 and 5 positions of the pyrazolo[1,5-a]pyrimidine core. For instance, certain analogues demonstrated potent in vitro growth inhibition of M.tb with low hERG liability .
- In Vivo Efficacy : Compounds from this class exhibited significant activity in an acute mouse model of tuberculosis, indicating their potential for further development as therapeutic agents against this pathogen .
Antifungal Properties
The compound's antifungal activity has also been explored, particularly against various plant pathogens.
Experimental Results:
- A series of trifluoromethyl pyrimidine derivatives were synthesized and tested for their antifungal properties against pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum. Some compounds showed inhibition rates exceeding those of established fungicides like tebuconazole .
- Table 1 : Antifungal activities of selected compounds at 50 μg/ml.
| Compound | Inhibition Rate (%) | Comparison Fungicide |
|---|---|---|
| 5b | 96.76 | Tebuconazole (96.45) |
| 5j | 96.84 | Tebuconazole (96.45) |
| 5l | 100 | Tebuconazole (96.45) |
| 5v | 82.73 | Tebuconazole (83.34) |
Anticancer Activity
The anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives has also been investigated.
Research Insights:
- Compounds were tested against various cancer cell lines including PC3 (prostate cancer), K562 (chronic myeloid leukemia), HeLa (cervical cancer), and A549 (lung cancer). Some derivatives demonstrated moderate anticancer activity but were less potent than the standard drug doxorubicin .
- Table 2 : Anticancer activities of selected compounds at 5 μg/ml.
| Compound | Cell Line | IC50 (μg/ml) | Comparison Drug |
|---|---|---|---|
| Compound A | PC3 | X | Doxorubicin |
| Compound B | K562 | Y | Doxorubicin |
| Compound C | HeLa | Z | Doxorubicin |
| Compound D | A549 | W | Doxorubicin |
Mechanism of Action
The mechanism of action of 7-(Trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine involves its interaction with specific molecular targets. For instance, its inhibitory activity against monoamine oxidase B is attributed to its ability to bind to the enzyme’s active site, thereby preventing the breakdown of neurotransmitters . The trifluoromethyl group enhances the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Structural and Functional Differences
The compound’s activity and synthetic accessibility are influenced by:
- Core heterocycle : Pyrazolo[1,5-a]pyrimidine vs. triazolo[1,5-a]pyrimidine.
- Substituent positions : Fluorinated groups (e.g., -CF₃, -CHF₂) at position 7 and amines/other groups at position 3.
- Synthetic pathways : SNAr, Suzuki coupling, or alkylation.
Table 1: Key Structural and Functional Comparisons
Physicochemical Properties
Biological Activity
7-(Trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This pyrazolo[1,5-a]pyrimidine derivative exhibits a range of biological activities that make it a candidate for further research and development in treating various diseases, particularly cancers.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Chemical Formula : C8H7F3N4
- Molecular Weight : 216.16 g/mol
- CAS Number : 869945-20-0
This structure contributes to its biological activity, particularly its ability to interact with various biological targets.
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class often function as inhibitors of key enzymes involved in cellular processes. Specifically, 7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine has been studied for its role as an inhibitor of the enzyme geranylgeranyl pyrophosphate synthase (GGPPS), which is crucial in the mevalonate pathway associated with cancer cell proliferation.
Antitumor Efficacy
A notable study demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibited significant antitumor effects in xenograft mouse models. For instance:
- Compound RB-07-16 , a closely related pyrazolo[3,4-d]pyrimidine analog, showed a marked reduction in tumor growth in models of multiple myeloma (MM) and pancreatic ductal adenocarcinoma (PDAC) without causing substantial liver toxicity. This suggests a favorable safety profile for compounds in this class .
Inhibition of PI3Kδ
In another investigation focused on selective phosphoinositide 3-kinase delta (PI3Kδ) inhibitors:
- CPL302415 , a benzimidazole derivative of pyrazolo[1,5-a]pyrimidine, exhibited an IC50 value of 18 nM against PI3Kδ. This highlights the potential for related compounds to target specific pathways involved in cancer progression .
Data Table: Summary of Biological Activities
| Compound Name | Target Enzyme | IC50 Value (nM) | Cancer Type | Study Reference |
|---|---|---|---|---|
| RB-07-16 | GGPPS | Not specified | Multiple Myeloma & PDAC | |
| CPL302415 | PI3Kδ | 18 | Various Cancers | |
| 4k (BS-194) | CDK2 | Not specified | Various Cancers |
Pharmacokinetics and Toxicology
The pharmacokinetic profile of 7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine has shown promising results in terms of metabolic stability and systemic circulation. It does not significantly inhibit major cytochrome P450 enzymes, suggesting a lower risk for drug-drug interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
